molecular formula C22H24N4O5S B11168878 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11168878
M. Wt: 456.5 g/mol
InChI Key: MFCSHAAKGJKAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide is a complex organic compound that features a thiadiazole ring, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate oxidizing agent.

    Attachment of the 3,4-Dimethoxybenzyl Group: This step involves the nucleophilic substitution of the thiadiazole ring with a 3,4-dimethoxybenzyl halide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Attachment of the Furan-2-ylcarbonyl Group: This step involves the acylation of the piperidine ring with furan-2-ylcarbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide is unique due to the presence of multiple functional groups and heterocyclic rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H24N4O5S/c1-29-16-6-5-14(12-18(16)30-2)13-19-24-25-22(32-19)23-20(27)15-7-9-26(10-8-15)21(28)17-4-3-11-31-17/h3-6,11-12,15H,7-10,13H2,1-2H3,(H,23,25,27)

InChI Key

MFCSHAAKGJKAPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.